benzene-1,4-diol

Antioxidant Activity Free Radical Scavenging Dihydroxybenzene Isomers

Hydroquinone (benzene-1,4-diol) is the para-dihydroxybenzene isomer delivering the lowest one-electron redox potential (23 mV at pH 13.5) among its isomers—approximately half that of catechol and over tenfold lower than resorcinol. This translates to superior reducing power for polymerization inhibition, high-contrast photographic development, and aluminum corrosion protection at concentrations as low as 0.005% (w/w). Unlike tert-butylcatechol, hydroquinone forms water-soluble sodium salts with dilute NaOH, enabling straightforward inhibitor removal prior to monomer polymerization. For reproducible outcomes, explicitly require hydroquinone rather than generic 'dihydroxybenzene' in procurement specifications.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B12442567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzene-1,4-diol
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O
InChIInChI=1S/2C6H6O2/c2*7-5-1-2-6(8)4-3-5/h2*1-4,7-8H
InChIKeyLJSAJMXWXGSVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,4-diol (Hydroquinone): Essential Physicochemical and Functional Characteristics for Procurement and Formulation Decisions


Benzene-1,4-diol (commonly hydroquinone) is a para-disubstituted dihydroxybenzene isomer (C6H6O2) characterized by two hydroxyl groups positioned opposite each other on the aromatic ring, imparting strong reducing properties and susceptibility to oxidation to p-benzoquinone [1]. This structural arrangement confers distinct redox behavior, antioxidant capacity, and industrial utility compared to its ortho (catechol) and meta (resorcinol) isomers, making it a critical reagent in polymerization inhibition, photographic development, and corrosion control applications [2].

Why Benzene-1,4-diol (Hydroquinone) Cannot Be Readily Replaced by Its Ortho- or Meta-Isomers in Critical Applications


Although hydroquinone shares the same molecular formula with catechol (1,2-benzenediol) and resorcinol (1,3-benzenediol), the positional isomerism profoundly alters electron distribution, hydrogen-bonding capacity, and oxidation-reduction thermodynamics [1]. In electrochemical and free-radical scavenging contexts, the para-configuration of hydroquinone yields a one-electron redox potential of approximately 23 mV (at pH 13.5), which is nearly half that of catechol (43 mV) and more than an order of magnitude lower than resorcinol (300 mV), establishing hydroquinone as the most readily oxidized and therefore most potent reducing agent among the three [2]. This differential reactivity directly translates into divergent performance in polymerization inhibition, antioxidant assays, and metal-corrosion protection, where simple isomeric substitution often results in complete loss of efficacy or even pro-oxidant effects [3]. Consequently, procurement specifications must explicitly require hydroquinone rather than a generic 'dihydroxybenzene' to ensure reproducible outcomes in sensitive chemical processes.

Head-to-Head Comparative Performance Data for Benzene-1,4-diol (Hydroquinone) Against Closest Structural Analogs


Superior DPPH Radical Scavenging Activity of Hydroquinone Over Resorcinol

In a comparative DPPH radical scavenging assay, hydroquinone demonstrated an IC50 value of 6.74 ± 0.30 µM, whereas the meta-isomer resorcinol exhibited an IC50 of 41.30 ± 0.35 µM, representing a 6.1-fold higher potency for hydroquinone under identical experimental conditions [1]. Catechol, the ortho-isomer, displayed an IC50 of 5.81 ± 0.29 µM, statistically comparable to hydroquinone but with distinct electrochemical behavior that limits its utility in certain industrial formulations [1].

Antioxidant Activity Free Radical Scavenging Dihydroxybenzene Isomers

One-Electron Redox Potential of Hydroquinone Enables Superior Reducing Power Relative to All Isomers

The one-electron redox potential for the Q-./Q2- couple of hydroquinone was determined to be 23 mV at pH 13.5, which is approximately half the value observed for catechol (43 mV) and more than an order of magnitude lower than resorcinol (300 mV) [1]. Phenol, a monohydroxy analog, exhibited a potential exceeding 500 mV under identical conditions, underscoring the unique redox character of the para-dihydroxy configuration [1]. Lower redox potential corresponds to greater ease of oxidation and stronger reducing power.

Electrochemistry Redox Potential Reducing Agent Dihydroxybenzene Isomers

Polymerization Inhibition Efficiency: Temperature-Dependent Performance Relative to tert-Butylcatechol

At 60°C, the polymerization inhibition efficiency of tert-butylcatechol (TBC) is reported to be approximately 25-fold higher than that of hydroquinone for vinyl monomer stabilization . However, this performance gap narrows at different temperature regimes, and hydroquinone remains a preferred inhibitor in applications requiring removal via alkaline washing due to its water-soluble sodium salt formation [1]. Combined use of hydroquinone with other inhibitors can yield synergistic effects up to 300-fold enhancement over single-component systems .

Polymerization Inhibitor Monomer Stabilization Free Radical Polymerization

Corrosion Inhibition Efficiency in Alkaline Aluminum Systems: Hydroquinone Outperforms Catechol and Resorcinol at Low Concentrations

In 0.1 M NaOH solutions containing aluminum sheet, the inhibitive efficiency of dihydroxybenzene isomers followed the order resorcinol < catechol < hydroquinone at a concentration of 0.005% (w/w), with hydroquinone demonstrating the highest corrosion protection among the three isomers [1]. At a higher concentration of 0.5% (w/w), the order shifted to catechol < hydroquinone < resorcinol, and at 2% (w/w) all three inhibitors achieved near 100% efficiency [1].

Corrosion Inhibition Aluminum Protection Alkaline Media

Research and Industrial Application Scenarios Where Benzene-1,4-diol (Hydroquinone) Demonstrates Definitive Performance Advantages


Alkaline Photographic Developer Formulations Requiring High-Contrast Silver Halide Reduction

Hydroquinone's low one-electron redox potential (23 mV at pH 13.5) [1] makes it an exceptionally potent reducing agent for converting exposed silver halide grains to metallic silver. Unlike catechol, which exhibits staining and hardening properties that complicate holographic development [2], hydroquinone produces higher grain contrast with minimal image stain. Formulators should select hydroquinone when sharp highlight-to-shadow differentiation is required, particularly in black-and-white film and paper developers operating at pH > 10.

Monomer Stabilization in Vinyl Polymer Production with Alkaline Wash Purification

In styrene and acrylate monomer storage where the polymerization inhibitor must be removed prior to polymerization, hydroquinone's ability to form water-soluble sodium salts upon reaction with 5-10% NaOH solution provides a critical process advantage. Although tert-butylcatechol exhibits 25× higher inhibition efficiency at 60°C , its removal requires more complex separation techniques. Procurement of hydroquinone is indicated when downstream purification simplicity and inhibitor removal completeness are prioritized over maximum inhibition at elevated temperatures.

Antioxidant Formulations Targeting DPPH-Sensitive Oxidative Degradation Pathways

In systems where DPPH radical scavenging is a relevant proxy for antioxidant performance, hydroquinone's IC50 of 6.74 µM [3] provides approximately 6-fold greater potency than resorcinol (41.30 µM) [3]. This differential allows formulators to achieve equivalent protection at lower additive concentrations, reducing potential interference with other formulation components and minimizing cost-in-use. Hydroquinone should be prioritized over resorcinol in antioxidant blends where para-dihydroxybenzene activity is specifically required.

Low-Concentration Corrosion Inhibition for Aluminum in Alkaline Cleaning and Etching Processes

When protecting aluminum surfaces in 0.1 M NaOH cleaning baths at inhibitor concentrations of 0.005% (w/w) or below, hydroquinone delivers superior corrosion inhibition compared to both catechol and resorcinol [4]. This concentration-dependent performance advantage enables effective protection at minimal additive load, reducing chemical consumption and waste treatment costs. Industrial users of alkaline aluminum cleaners and etchants should specify hydroquinone over other dihydroxybenzene isomers for optimal cost-efficiency at low inhibitor loadings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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